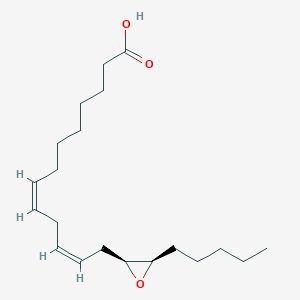
14(15)-EpEDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14(15)-Epoxyeicosadienoic acid, commonly referred to as 14(15)-EpEDE, is an epoxide derivative of eicosadienoic acid. This compound is part of the larger family of epoxyeicosatrienoic acids, which are known for their roles in various biological processes. 14(15)-Epoxyeicosadienoic acid is particularly notable for its involvement in the regulation of vascular tone and inflammation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14(15)-Epoxyeicosadienoic acid typically involves the epoxidation of eicosadienoic acid. This can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of 14(15)-Epoxyeicosadienoic acid may involve biotechnological approaches, such as the use of enzyme-catalyzed reactions. Enzymes like cytochrome P450 monooxygenases can be employed to catalyze the epoxidation of eicosadienoic acid with high specificity and efficiency. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
化学反応の分析
Types of Reactions
14(15)-Epoxyeicosadienoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide ring can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
14(15)-Epoxyeicosadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
作用機序
14(15)-Epoxyeicosadienoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation. Additionally, it can inhibit the activity of soluble epoxide hydrolase (sEH), leading to increased levels of epoxyeicosatrienoic acids and subsequent vasodilation and anti-inflammatory effects.
類似化合物との比較
14(15)-Epoxyeicosadienoic acid can be compared with other epoxyeicosatrienoic acids (EETs) such as:
- 8(9)-Epoxyeicosatrienoic acid
- 11(12)-Epoxyeicosatrienoic acid
- 19(20)-Epoxyeicosatrienoic acid
Uniqueness
14(15)-Epoxyeicosadienoic acid is unique due to its specific regioisomeric structure, which confers distinct biological activities. Its ability to selectively activate PPARs and inhibit sEH distinguishes it from other EETs, making it a compound of significant interest in therapeutic research.
特性
CAS番号 |
351533-80-7 |
|---|---|
分子式 |
C20H34O3 |
分子量 |
322.5 g/mol |
IUPAC名 |
(8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-8,11-dienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10- |
InChIキー |
ZXBWLXDDSYHRTE-QGIBGKBZSA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
異性体SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\CCCCCCC(=O)O |
正規SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
同義語 |
(±)14,15-Epoxyeicosadienoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclobuta[b]isoxazolo[4,5-e]pyridine](/img/structure/B568639.png)
![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)






